1,2,3,5-tetra-O-acetyl-D-xylofuranose
Overview
Description
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a starting material for the synthesis of nucleosides . It is a carbohydrate that plays a pivotal role in the advancement of pharmaceutical agents targeting an array of ailments such as cancer, inflammation, and microbial infections .
Synthesis Analysis
This compound is used as a building block for the synthesis of carbohydrate-based drugs or vaccines. Its specific properties can be advantageous for these applications.Molecular Structure Analysis
The molecular formula of 1,2,3,5-tetra-O-acetyl-D-xylofuranose is C13H18O9 . Its molecular weight is 318.3 . The SMILES representation isCC(OC[C@@H]1C@H=O)C@@H=O)C(OC(C)=O)O1)=O
. Chemical Reactions Analysis
1,2,3,5-Tetra-O-acetyl-D-xylofuranose can serve as a model compound for studying how carbohydrates interact with proteins. These interactions play a crucial role in various biological processes.Physical And Chemical Properties Analysis
This compound is a neat oil . It is soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Scientific Research Applications
Pharmaceutical Intermediary
It serves as an intermediate in pharmaceutical synthesis, especially in creating antiviral therapies. Notably, it has been used in research targeting hepatitis B treatment .
Nucleoside Precursor
As a nucleoside precursor, 1,2,3,5-tetra-O-acetyl-D-xylofuranose is involved in the synthesis of nucleosides which are essential components of nucleic acids .
Chemical Synthesis
The compound is significant in intricate chemical syntheses due to its specific structure and reactivity, which can be tailored for various chemical reactions .
Future Directions
Mechanism of Action
Target of Action
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is primarily used as a nucleoside precursor . Its primary targets are the nucleosides in the body, which play a crucial role in various biological functions, including energy transfer and signal transduction .
Mode of Action
This compound interacts with its targets by serving as a starting material for the synthesis of nucleosides . It is incorporated into the nucleoside structure, leading to the formation of new nucleosides .
Biochemical Pathways
The biochemical pathways affected by 1,2,3,5-Tetra-O-acetyl-D-xylofuranose are primarily those involved in nucleoside synthesis . The compound’s incorporation into nucleosides can affect various downstream effects, including the synthesis of DNA and RNA, and the regulation of many cellular processes .
Pharmacokinetics
As a nucleoside precursor, its bioavailability would likely depend on its ability to be absorbed and metabolized into active nucleosides in the body .
Result of Action
The molecular and cellular effects of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose’s action primarily involve the synthesis of nucleosides . By serving as a precursor, it contributes to the formation of nucleosides, which are essential components of nucleic acids like DNA and RNA .
properties
IUPAC Name |
[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-DAAZQVBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-tetra-O-acetyl-D-xylofuranose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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